![molecular formula C13H12N2 B11901113 2-(Pyridin-4-yl)indoline](/img/structure/B11901113.png)
2-(Pyridin-4-yl)indoline
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Overview
Description
2-(Pyridin-4-yl)indoline is a heterocyclic compound that features an indoline core fused with a pyridine ring at the 4-position. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. The addition of a pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)indoline typically involves the coupling of indoline with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of indoline reacts with a halogenated pyridine under palladium catalysis . Another method involves the direct C-H activation of indoline followed by its reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indoline and pyridine derivatives.
Scientific Research Applications
The compound has garnered attention due to its diverse biological activities, including:
- Anticancer Properties : Research indicates that 2-(Pyridin-4-yl)indoline can induce apoptosis in cancer cells by enhancing caspase activity. It has been studied for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
- Antimicrobial Effects : The compound exhibits antimicrobial activity against pathogens such as Pseudomonas aeruginosa, disrupting bacterial cell membranes and inhibiting metabolic processes. This makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : this compound has shown potential in modulating inflammatory pathways, which may help reduce chronic inflammation.
Applications in Drug Development
- Pharmaceutical Development : The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as anticancer or antimicrobial agents.
- Research on Neurotropic Viruses : Studies have investigated the use of related indole compounds as inhibitors of neurotropic alphaviruses, which include mosquito-borne pathogens that can cause severe neurological diseases. Modifications to the indole structure have led to improved potency against these viruses.
- Matrix Metalloproteinase Inhibition : Research has focused on developing selective inhibitors of matrix metalloproteinase-13 using indole derivatives. These inhibitors have potential applications in treating arthritic disorders by modulating tissue remodeling processes.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, with an IC50 value indicating strong inhibitory potential against cancer cell proliferation .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against various bacterial strains, showcasing their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound, lacking the pyridine ring.
Indole: An oxidized form of indoline with a fully aromatic ring system.
Pyridine: A simple aromatic nitrogen-containing heterocycle.
Uniqueness
2-(Pyridin-4-yl)indoline is unique due to the combination of the indoline and pyridine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
2-(Pyridin-4-yl)indoline is a heterocyclic compound that combines an indoline structure with a pyridine substituent. This unique structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indoline moiety, characterized by a fused benzene and pyrrole ring, provides a versatile scaffold for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C12H10N2. The presence of the pyridine ring enhances the compound's electronic properties, which can influence its interaction with biological targets. The following table summarizes the structural features and potential biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(Pyridin-3-yl)-1H-indole | Pyridine ring at position 3 of indole | Inhibits indoleamine 2,3-dioxygenase |
Ethyl 5-pyridin-4-yl-indole | Ethyl group at position 5; similar core structure | Antimicrobial properties |
7-Ethyl-2-(pyridin-4-yl)indoline | Ethyl substitution at indoline position | Anticancer activity |
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives such as 5-Ethyl-2-(pyridin-4-yl)indoline have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) . IDO is known for its role in immune modulation and tumor progression, making it a critical target for anticancer therapies.
Antimicrobial Properties
In addition to anticancer effects, related compounds have demonstrated antimicrobial activities. For example, studies have reported that indole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that such compounds can bind effectively to proteins involved in disease pathways. Techniques such as molecular docking and surface plasmon resonance are commonly used to elucidate these interactions .
Study on Antitumor Efficacy
A recent study investigated the effects of 5-Ethyl-2-(pyridin-4-yl)indoline on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, including breast and lung cancer. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The compounds were effective at lower concentrations compared to standard antibiotics, indicating their potential as novel antimicrobial agents .
Properties
Molecular Formula |
C13H12N2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2 |
InChI Key |
SYGKAOBEONXOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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